molecular formula C11H9BrFNO2 B1414061 Ethyl 4-bromo-2-cyano-5-fluorophenylacetate CAS No. 1805015-31-9

Ethyl 4-bromo-2-cyano-5-fluorophenylacetate

Cat. No.: B1414061
CAS No.: 1805015-31-9
M. Wt: 286.1 g/mol
InChI Key: JWPIYYNUIPVNRR-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-5-fluorophenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of bromine, cyano, and fluorine substituents on a phenyl ring, which is further connected to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-cyano-5-fluorophenylacetate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-5-fluorophenylacetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetates, while reduction can produce amines.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-5-fluorophenylacetate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique substituents make it a valuable intermediate in the development of pharmaceuticals.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-5-fluorophenylacetate involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as cyano and fluorine can influence the compound’s reactivity and binding affinity. These substituents can stabilize transition states and intermediates, thereby facilitating specific chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromo-2-cyano-5-chlorophenylacetate
  • Ethyl 4-bromo-2-cyano-5-methylphenylacetate
  • Ethyl 4-bromo-2-cyano-5-nitrophenylacetate

Uniqueness

Ethyl 4-bromo-2-cyano-5-fluorophenylacetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and stability compared to its analogs with different substituents.

Properties

IUPAC Name

ethyl 2-(4-bromo-2-cyano-5-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)5-7-4-10(13)9(12)3-8(7)6-14/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPIYYNUIPVNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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